A Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: Properties, Synthesis, and Applications
A Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and significant applications of 2-Chloro-6-methylpyrimidin-4-amine. This pyrimidine derivative is a crucial intermediate in the synthesis of pharmacologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
2-Chloro-6-methylpyrimidin-4-amine is a substituted pyrimidine featuring a reactive chlorine atom and an amine group, which are pivotal to its synthetic utility.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-6-methylpyrimidin-4-amine | [2] |
| CAS Number | 14394-60-6 | [2] |
| Molecular Formula | C₅H₆ClN₃ | [2] |
| Molecular Weight | 143.57 g/mol | [2] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 155-157 °C | [3] |
| Boiling Point | 299.9±35.0 °C (Predicted) | [3] |
| Density | 1.260 g/cm³ (Predicted) | [3] |
Spectral and Crystallographic Data
Mass Spectrometry: Mass spectral data for the isomeric compound 2-Amino-4-chloro-6-methylpyrimidine is available, which can provide insights into the fragmentation patterns of this class of compounds.[4][5][6]
Infrared (IR) Spectroscopy: The IR spectrum for the related isomer 2-Amino-4-chloro-6-methylpyrimidine is available from the NIST WebBook, showing characteristic peaks for the amine and aromatic ring structures.[6]
Crystallography: Single-crystal X-ray diffraction analysis reveals that 2-Chloro-6-methylpyrimidin-4-amine crystallizes in a monoclinic system.[1][7] In the crystal structure, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers.[7] These dimers are further connected through hydrogen bonds to create a two-dimensional network.[7] The crystal packing is also stabilized by slipped π–π stacking interactions, with a centroid-to-centroid distance of 3.5259 (11) Å.[1][7]
Experimental Protocols
Synthesis via Reduction of a Nitro Intermediate
A common and effective method for the preparation of 2-Chloro-6-methylpyrimidin-4-amine involves the reduction of a nitro precursor.[1][7]
Materials:
-
2-chloro-4-methyl-6-nitropyrimidine
-
Iron powder
-
Hydrochloric acid
-
Dichloromethane
-
Ethanol
Procedure:
-
A solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.[7]
-
This solution is added slowly to a mixture of iron powder (e.g., 10 g, 178 mmol) and hydrochloric acid.[1][7]
-
The resulting mixture is stirred vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group to an amine.[1][7]
-
Upon completion, the reaction mixture is filtered to remove the iron salts and other solid residues.[1][7]
-
The organic phase (dichloromethane) is separated and evaporated on a rotary evaporator to yield the crude 2-Chloro-6-methylpyrimidin-4-amine.[7]
Purification:
-
The crude product can be purified by recrystallization.[7]
-
Block-like colorless crystals are obtainable by the slow evaporation of an ethanol solution of the compound at room temperature.[7]
Caption: Synthetic workflow for 2-Chloro-6-methylpyrimidin-4-amine.
Reactivity and Applications in Drug Development
The significance of 2-Chloro-6-methylpyrimidin-4-amine is primarily as a versatile building block in the synthesis of biologically active molecules.[1] Its utility stems from the differential reactivity of its functional groups.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement by various nucleophiles.[1] This allows for the strategic introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for building libraries of compounds for screening.
-
Amino Group Modification: The amino group at the 4-position can act as a nucleophile or be modified through reactions such as acylation or condensation.[1]
This dual reactivity enables a controlled, stepwise elaboration of the pyrimidine core, facilitating the synthesis of complex, highly substituted derivatives.[1] One of the most prominent research applications is in the development of kinase inhibitors .[1] Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1] The pyrimidine scaffold is a privileged structure in many approved kinase inhibitors, and 2-Chloro-6-methylpyrimidin-4-amine serves as a key intermediate in their synthesis.[1] It has been utilized in the synthesis of drugs showing promise against inflammatory bowel disease, Crohn's disease, and asthma.[7]
Caption: Reactivity pathways and application in kinase inhibitor synthesis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloro-6-methylpyrimidin-4-amine is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.[8] Avoid creating dust.[8] Store the compound in a tightly closed container under an inert gas (nitrogen or argon) in a refrigerator (2–8 °C).[3]
Conclusion
2-Chloro-6-methylpyrimidin-4-amine is a compound of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and, most importantly, its dual-reactive nature make it an indispensable intermediate for creating novel pyrimidine-based therapeutics. A thorough understanding of its handling, reactivity, and protocols is key to leveraging its full potential in the ongoing search for new and effective medicines.
References
- 1. 2-Chloro-6-methylpyrimidin-4-amine | 14394-60-6 | Benchchem [benchchem.com]
- 2. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-6-METHYLPYRIDIN-4-AMINE | 79055-63-3 [chemicalbook.com]
- 4. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]
- 5. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
- 6. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]
- 7. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]

